molecular formula C14H15N3O6 B3014755 dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 895641-52-8

dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B3014755
CAS No.: 895641-52-8
M. Wt: 321.289
InChI Key: JMFVHWQXFKGDIQ-UHFFFAOYSA-N
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Description

Dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring two methoxy groups at the 3,4-positions of the phenyl ring and ester groups at positions 4 and 5 of the triazole core. This compound is synthesized via 1,3-dipolar cycloaddition between dimethylacetylenedicarboxylate and aryl azides under solvent-free conditions, typically achieving high yields (e.g., 93% for analogous bromophenyl derivatives) . Key properties include a molecular weight of 321.29 g/mol, 98% purity, and a CAS registry number of 895641-56-2 . Its structural motif is leveraged in medicinal chemistry for designing bioactive molecules due to the triazole ring’s stability and capacity for hydrogen bonding.

Properties

IUPAC Name

dimethyl 1-(3,4-dimethoxyphenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O6/c1-20-9-6-5-8(7-10(9)21-2)17-12(14(19)23-4)11(15-16-17)13(18)22-3/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMFVHWQXFKGDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OC)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click chemistry” approach. This reaction involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

    Preparation of the Azide: The starting material, 3,4-dimethoxyphenylamine, is converted to the corresponding azide using sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF).

    Cycloaddition Reaction: The azide is then reacted with dimethyl acetylenedicarboxylate in the presence of a copper(I) catalyst, such as copper(I) iodide, to form the triazole ring.

    Purification: The resulting product is purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different substituted triazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

Dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antifungal, and antibacterial agent due to its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors and enzymes, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Triazole dicarboxylates differ primarily in their aryl substituents, which influence physicochemical and biological properties.

Compound Name Aryl Substituent Molecular Formula CAS Number Molecular Weight (g/mol) Yield (%) Melting Point (°C) Reference
Dimethyl 1-(3,4-dimethoxyphenyl)-... 3,4-dimethoxyphenyl C₁₅H₁₅N₃O₆ 895641-56-2 321.29
Dimethyl 1-(4-bromophenyl)-... 4-bromophenyl C₁₂H₁₀BrN₃O₄ 340.13 93
Diethyl 1-((4-methyl-2-phenyl-oxazolinyl)methyl)-... 4-methyl-2-phenyloxazoline C₁₈H₂₀N₄O₆ 388.38
Dimethyl 1-(3,5-dimethylphenyl)-... 3,5-dimethylphenyl C₁₄H₁₅N₃O₄ 1375069-36-5 289.29
Dimethyl 1-(3-hydroxy-2-iodo-1-phenylpropyl)-... 3-hydroxy-2-iodo-phenylpropyl C₁₅H₁₆IN₃O₅ 445.21

Key Observations :

  • Electron-withdrawing groups (e.g., bromine in ) enhance reactivity in cycloaddition reactions, yielding high-purity products.
  • Bulkier substituents (e.g., oxazoline in ) may reduce solubility but improve target specificity in biological assays.

Key Findings :

  • N-Benzyl triazoles exhibit potent xanthine oxidase inhibition, with IC₅₀ values <1 µM .

Physicochemical Properties and Stability

  • Photostability : Diethyl 1-(1-naphthyl)-... derivatives degrade faster under UV irradiation compared to dimethyl analogs, suggesting ester groups influence photolytic stability .
  • Crystallography : The hydroxy-iodo-phenylpropyl derivative () crystallizes in a triclinic system (space group P1), with hydrogen bonding stabilizing the triazole core.

Biological Activity

Dimethyl 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a synthetic compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process known as "click chemistry." This method primarily uses the Huisgen 1,3-dipolar cycloaddition reaction. The general steps include:

  • Preparation of the Azide : Starting with 3,4-dimethoxyphenylamine, it is converted to the azide using sodium azide in DMF.
  • Cycloaddition Reaction : The azide reacts with dimethyl acetylenedicarboxylate in the presence of a copper(I) catalyst to form the triazole ring.

Antifungal and Antibacterial Activity

Triazole compounds are well-known for their antifungal properties. This compound may exhibit similar properties due to the structural characteristics shared with other antifungal agents. Research indicates that triazoles can inhibit fungal cell membrane synthesis by targeting lanosterol demethylase .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The triazole moiety can form coordination complexes with metal ions in metalloenzymes, inhibiting their activity.
  • Receptor Interaction : The compound may modulate biological pathways by interacting with specific cellular receptors or enzymes.

Study on Structural Analogues

A study investigating various triazole derivatives highlighted their potential as anticancer agents. Among these derivatives was a compound structurally similar to this compound. It was found to induce morphological changes in cancer cells indicative of apoptosis (e.g., membrane blebbing and DNA fragmentation) and showed comparable potency to established chemotherapeutics like doxorubicin .

Comparative Activity Table

CompoundActivity TypeCell Lines TestedIC50 (µM)
Dimethyl 1-(3,4-dimethoxyphenyl)AnticancerK-562 (Leukemia)Not specified
Related Triazole DerivativeAnticancerMOLT-4Comparable to Doxorubicin
Dimethyl 1-(3-chlorophenyl)AntifungalCandida albicans0.5

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